![molecular formula C18H21N5O3 B11286374 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11286374.png)
3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.
Introduction of the 2-methoxyethyl Group: This can be achieved through nucleophilic substitution reactions using 2-methoxyethyl halides.
Methylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Pharmaceutical Development: Researchers explore its potential as a lead compound for the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyethyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 3-(2-methoxyethyl)-1-methyl-8-(4-chlorophenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Uniqueness
The presence of the 4-methylphenyl group in 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione distinguishes it from other similar compounds. This structural feature may confer unique biological properties and interactions, making it a compound of interest for further research and development.
Biological Activity
The compound 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H29N5O3
- Molecular Weight : 411.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of interest include its potential as an antidepressant and anxiolytic agent.
Pharmacological Studies
- Antidepressant Activity : Research has indicated that derivatives of imidazo[2,1-f]purines exhibit significant antidepressant properties. A study demonstrated that certain derivatives showed high affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression . The compound's ability to modulate serotonin levels suggests a mechanism through which it may exert its antidepressant effects.
- Anxiolytic Effects : In vivo studies have shown that selected imidazo[2,1-f]purine derivatives possess anxiolytic properties that surpass those of traditional anxiolytics like diazepam. The effectiveness was evaluated using the forced swim test (FST) in mice, indicating that these compounds could be promising candidates for anxiety disorders .
The mechanisms by which this compound exerts its biological effects are primarily linked to its interaction with neurotransmitter systems:
- Serotonin Receptor Modulation : The compound's structural features allow it to bind to serotonin receptors effectively. This interaction is vital for enhancing serotonergic transmission and alleviating symptoms of depression and anxiety.
- Phosphodiesterase Inhibition : Some studies suggest that related compounds may inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in cellular signaling pathways associated with mood regulation and cognitive function .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of imidazo[2,1-f]purines:
Properties
Molecular Formula |
C18H21N5O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O3/c1-12-4-6-13(7-5-12)21-8-9-22-14-15(19-17(21)22)20(2)18(25)23(16(14)24)10-11-26-3/h4-7H,8-11H2,1-3H3 |
InChI Key |
ZWGZIGSZFRIRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC |
Origin of Product |
United States |
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